Cas no 1408002-64-1 (2-(Benzylamino)-N-(4-chlorobenzyl)benzamide)

2-(Benzylamino)-N-(4-chlorobenzyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with benzylamino and 4-chlorobenzyl groups. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chlorobenzyl moiety may enhance lipophilicity and binding affinity, while the benzylamino group offers versatility for further functionalization. The compound’s well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and targeted drug development. Its purity and stability under standard conditions ensure reliable performance in experimental applications. This compound is primarily of interest to researchers exploring novel therapeutic agents or probing molecular interactions.
2-(Benzylamino)-N-(4-chlorobenzyl)benzamide structure
1408002-64-1 structure
商品名:2-(Benzylamino)-N-(4-chlorobenzyl)benzamide
CAS番号:1408002-64-1
MF:C21H19ClN2O
メガワット:350.841364145279
CID:4936694

2-(Benzylamino)-N-(4-chlorobenzyl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-(BENZYLAMINO)-N-(4-CHLOROBENZYL)BENZAMIDE
    • 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide
    • インチ: 1S/C21H19ClN2O/c22-18-12-10-17(11-13-18)15-24-21(25)19-8-4-5-9-20(19)23-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25)
    • InChIKey: ZOJQMWSBLRKQFU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CNC(C1=CC=CC=C1NCC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 403
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 41.1

2-(Benzylamino)-N-(4-chlorobenzyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12145342-1g
2-(Benzylamino)-N-(4-chlorobenzyl)benzamide
1408002-64-1 97%
1g
$579 2024-07-23
Alichem
A019141384-1g
2-(Benzylamino)-n-(4-chlorobenzyl)benzamide
1408002-64-1 95%
1g
567.45 USD 2021-06-16

2-(Benzylamino)-N-(4-chlorobenzyl)benzamide 関連文献

2-(Benzylamino)-N-(4-chlorobenzyl)benzamideに関する追加情報

Professional Introduction to 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide (CAS No. 1408002-64-1)

2-(Benzylamino)-N-(4-chlorobenzyl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1408002-64-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzamide derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both benzylamino and 4-chlorobenzyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists and researchers exploring novel drug candidates.

The synthesis of 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and purification steps. The benzamide core is a key pharmacophore in many bioactive molecules, and modifications at the amide nitrogen and aromatic rings can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. The introduction of the benzylamino group at the 2-position enhances the solubility and metabolic stability of the molecule, while the 4-chlorobenzyl moiety provides additional opportunities for further functionalization through cross-coupling reactions or as a linker in drug design.

In recent years, there has been a growing interest in benzamide derivatives as potential therapeutic agents due to their reported activities in various biological assays. For instance, studies have highlighted the anti-inflammatory, analgesic, and anticancer properties of certain benzamide-based compounds. The structural motif of 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide aligns with this trend, as it combines features that are known to interact favorably with biological targets. The chloro substituent on the benzene ring at position 4 is particularly noteworthy, as it can modulate electronic effects and influence binding interactions with proteins.

The pharmacological potential of 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide has been explored in several preclinical studies. Researchers have investigated its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Preliminary data suggest that this compound may exhibit inhibitory activity against these enzymes, potentially leading to therapeutic benefits in conditions like arthritis or other inflammatory disorders. Additionally, its ability to cross the blood-brain barrier has been examined, raising possibilities for its use in treating neurological conditions.

The synthetic versatility of 2-(Benzylamino)-N-(4-chlorobenzyl)benzamide also makes it an attractive intermediate for generating libraries of analogs. By systematically varying substituents on the benzene rings or introducing different functional groups at the amide nitrogen, chemists can fine-tune the biological activity of the molecule. This approach is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug development. The use of computational methods such as molecular docking and quantum mechanical calculations has further accelerated the process by predicting binding affinities and optimizing molecular structures.

The role of computational chemistry in studying 2-(Benzylamino-N-(4-chlorobenzyl))benzamide cannot be overstated. Advanced modeling techniques have enabled researchers to elucidate detailed mechanistic insights into how this compound interacts with biological targets. For example, molecular dynamics simulations have been employed to study the conformational flexibility of the molecule and its binding modes within protein active sites. These studies provide critical information for designing next-generation derivatives with improved efficacy and reduced side effects.

In conclusion, 2-(Benzylamino-N-(4-chlorobenzyl))benzamide (CAS No. 1408002-64-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis, characterized by well-defined organic transformations, allows for extensive modifications that can enhance its therapeutic profile. The growing body of research on benzamide derivatives underscores their significance as scaffolds for drug discovery, with compounds like this one offering new avenues for treating various diseases.

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